molecular formula C12H17N3O3S B2816650 Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate CAS No. 1448128-58-2

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate

Cat. No.: B2816650
CAS No.: 1448128-58-2
M. Wt: 283.35
InChI Key: IIRTWDKSGSSNBI-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Large-scale reactors are used, and the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality. Purification steps, including recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiadiazole chemistry.

  • Biology: The compound has been investigated for its antimicrobial properties, showing potential as an antimicrobial agent.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile chemical properties.

Comparison with Similar Compounds

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate is compared with other similar compounds, such as Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate and other thiadiazole derivatives. These compounds share structural similarities but differ in their functional groups and biological activities

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Properties

IUPAC Name

ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-3-18-12(17)9-4-6-15(7-5-9)11(16)10-13-8(2)14-19-10/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRTWDKSGSSNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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